3-Methyl-1-[(piperidin-2-yl)methyl]urea
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Overview
Description
3-Methyl-1-[(piperidin-2-yl)methyl]urea is a synthetic organic compound that features a piperidine ring, a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(piperidin-2-yl)methyl]urea typically involves the reaction of 3-methylurea with a piperidine derivative. One common method includes the use of piperidine-2-carboxaldehyde as a starting material, which undergoes reductive amination with 3-methylurea under catalytic hydrogenation conditions . The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(piperidin-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-Methyl-1-[(piperidin-2-yl)methyl]urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(piperidin-2-yl)methyl]urea involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidine: A simpler compound with a similar piperidine ring structure.
N-Methylpiperidine: Another related compound with a methyl group attached to the nitrogen atom of the piperidine ring.
Piperidin-2-ylmethylamine: A compound with a similar piperidine ring but different functional groups.
Uniqueness
3-Methyl-1-[(piperidin-2-yl)methyl]urea is unique due to the presence of both a urea and a piperidine moiety in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C8H17N3O |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-methyl-3-(piperidin-2-ylmethyl)urea |
InChI |
InChI=1S/C8H17N3O/c1-9-8(12)11-6-7-4-2-3-5-10-7/h7,10H,2-6H2,1H3,(H2,9,11,12) |
InChI Key |
ZRWCVQJYYBSQGX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCC1CCCCN1 |
Origin of Product |
United States |
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